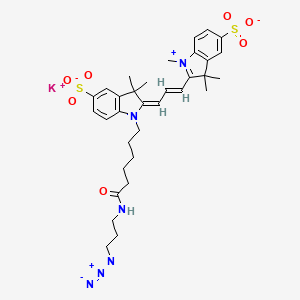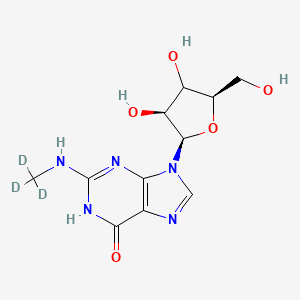
Antitumor agent-130
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-130, also known as Compound 7b, is a potent inhibitor of p300 histone acetyltransferases (HAT) with an IC50 of 1.51 μM . This compound has shown significant potential in inhibiting tumor growth and invasion both in vitro and in vivo, especially when combined with doxorubicin . It is primarily used in cancer research due to its ability to modulate epigenetic markers and influence gene expression.
Métodos De Preparación
The synthesis of antitumor agent-130 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Antitumor agent-130 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific functional groups on the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different derivatives with altered biological properties.
Aplicaciones Científicas De Investigación
Antitumor agent-130 has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of histone acetyltransferase inhibition on gene expression and epigenetic modifications.
Biology: Researchers use this compound to investigate cellular processes such as cell cycle regulation, apoptosis, and DNA repair.
Industry: While its industrial applications are limited, it may be used in the development of new anticancer drugs and treatments.
Mecanismo De Acción
The primary mechanism of action for antitumor agent-130 involves the inhibition of p300 histone acetyltransferases . This inhibition leads to decreased acetylation of histone proteins, resulting in altered chromatin structure and gene expression. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in reducing tumor growth and invasion .
Comparación Con Compuestos Similares
Antitumor agent-130 is unique in its specific inhibition of p300 histone acetyltransferases. Similar compounds include:
Doxorubicin: Often used in combination with this compound for enhanced anticancer effects.
Other HAT inhibitors: Compounds like anacardic acid and garcinol also inhibit histone acetyltransferases but may have different specificities and potencies.
In comparison, this compound stands out due to its potent inhibition of p300 HAT and its effectiveness in combination therapies .
Propiedades
Fórmula molecular |
C20H18ClNO5 |
|---|---|
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
18,19-dimethoxy-5,7,11-trioxa-14-azoniapentacyclo[12.8.0.02,10.04,8.016,21]docosa-1(22),2,4(8),9,14,16,18,20-octaene;chloride |
InChI |
InChI=1S/C20H18NO5.ClH/c1-22-17-6-12-5-15-14-8-19-20(26-11-25-19)9-16(14)24-4-3-21(15)10-13(12)7-18(17)23-2;/h5-10H,3-4,11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZSDRRQBTAAIWJR-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C2C=[N+]3CCOC4=CC5=C(C=C4C3=CC2=C1)OCO5)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)






![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)



